N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide

Description

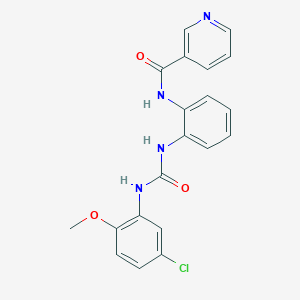

N-(2-(3-(5-Chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core linked to a substituted phenylurea moiety. Its structure features:

- Nicotinamide group: A pyridine-3-carboxamide unit, which contributes to hydrogen-bonding interactions and solubility due to its polar nature.

- 5-Chloro-2-methoxyphenyl substituent: The chloro group enhances lipophilicity and may influence electronic properties, while the methoxy group modulates steric and metabolic stability.

Its structural complexity necessitates precise synthesis protocols to ensure purity, akin to methodologies described for related ureido-phthalimides .

Properties

IUPAC Name |

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-28-18-9-8-14(21)11-17(18)25-20(27)24-16-7-3-2-6-15(16)23-19(26)13-5-4-10-22-12-13/h2-12H,1H3,(H,23,26)(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVBZLQAZMPMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-aminonicotinamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer.

Drug Design: Researchers explore its structure-activity relationships to design more effective drugs.

Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Aromatic Substituents

- Chloro vs. Methoxy Groups: The target compound’s 5-chloro-2-methoxyphenyl group balances lipophilicity (chloro) and metabolic stability (methoxy).

- Trifluoromethyl (10e) : Compounds like 10e (trifluoromethyl-substituted) exhibit higher electron-withdrawing effects, which may enhance binding affinity but reduce solubility compared to chloro analogs.

Heterocyclic Frameworks

Physicochemical Properties

- Molecular Weight : The target compound (~385 g/mol) falls within the "drug-like" range, whereas the triazine derivative exceeds typical thresholds (~750 g/mol), limiting bioavailability.

Biological Activity

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H17ClN4O3 and a molecular weight of 396.83 g/mol. Its structure features a unique combination of a urea moiety and a nicotinamide group, which contributes to its distinct biological activity. The synthesis typically involves multiple steps, including the reaction of 5-chloro-2-methoxyaniline with isocyanate, followed by a reaction with 2-aminonicotinamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, which leads to alterations in cellular signaling pathways. For instance, it has been noted for its potential inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in various cancers .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that derivatives of similar structures can inhibit cell proliferation effectively, with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Osimertinib | 8 | EGFR T790M |

| Compound 5f | 9.5 | EGFR T790M |

| Compound 5g | 11.9 | EGFR T790M |

Apoptotic Effects

In addition to antiproliferative activity, this compound has been linked to the induction of apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

A study conducted on compounds with similar structures demonstrated significant apoptotic activity in vitro. The compounds were shown to enhance caspase-3 and caspase-8 levels while downregulating Bcl-2, indicating a shift towards apoptotic pathways in treated cells .

Safety and Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses favorable safety profiles. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict good bioavailability and minimal toxicity .

Comparison with Similar Compounds

The compound's unique structural features set it apart from other urea derivatives and nicotinamide analogs. While many similar compounds exhibit biological activity, this compound's specific combination of functional groups allows for targeted interactions with molecular pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.